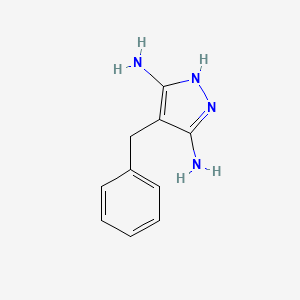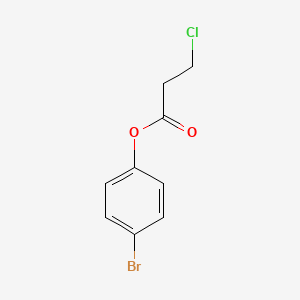
4-benzyl-1H-pyrazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1H-pyrazole-3,5-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1H-pyrazole-3,5-diamine typically involves a multi-step process. One common method starts with the Knoevenagel condensation of benzaldehyde with malononitrile to form benzylidenemalononitrile. This intermediate is then reduced to benzylmalononitrile, which undergoes cycloaddition with hydrazine to yield the desired pyrazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzyl group or the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or benzyl group.
Aplicaciones Científicas De Investigación
4-Benzyl-1H-pyrazole-3,5-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Mecanismo De Acción
The mechanism of action of 4-benzyl-1H-pyrazole-3,5-diamine involves its interaction with molecular targets such as enzymes. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This interaction can disrupt signaling pathways involved in cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-Arylazo-1H-pyrazole-3,5-diamines: These compounds share a similar core structure but have different substituents, such as arylazo groups.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound is another pyrazole derivative with different functional groups, offering unique properties such as high thermal stability.
Uniqueness
4-Benzyl-1H-pyrazole-3,5-diamine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4-benzyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H12N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,11,12,13,14) |
Clave InChI |
LUAWTRLEWFZLEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(NN=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)








![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
